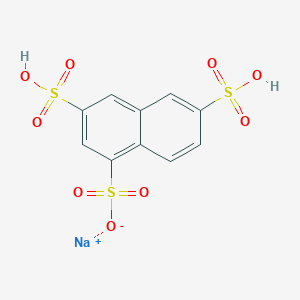

Ácido 1,3,6-Naftalentrisulfónico, sal sódica

Descripción general

Descripción

El trisulfonato de naftaleno es un compuesto orgánico que pertenece a la clase de los sulfonatos de naftaleno. Se caracteriza por la presencia de tres grupos de ácido sulfónico unidos a un anillo de naftaleno. Este compuesto es conocido por su excelente solubilidad en agua y su estabilidad en diversas condiciones. Se utiliza ampliamente en diversas aplicaciones industriales, entre las que se incluyen la de intermediario para la elaboración de colorantes y en la síntesis orgánica.

Aplicaciones Científicas De Investigación

Naphthalene trisulfonate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.

Mecanismo De Acción

El mecanismo de acción del trisulfonato de naftaleno implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor enzimático, se une al sitio activo de la enzima, bloqueando su actividad. Los grupos de ácido sulfónico juegan un papel crucial en este proceso de unión al interactuar con los residuos del sitio activo de la enzima .

Métodos De Preparación

El trisulfonato de naftaleno se puede sintetizar mediante una serie de reacciones químicas. La ruta sintética principal implica la sulfonación del naftaleno utilizando ácido sulfúrico fumante. La reacción procede como sigue:

Sulfonación: El naftaleno reacciona con ácido sulfúrico fumante para formar ácido trisulfónico de naftaleno.

Neutralización: El ácido trisulfónico de naftaleno resultante se neutraliza entonces con cal (óxido de calcio) para formar la sal de calcio del trisulfonato de naftaleno.

Conversión a la sal de sodio: La sal de calcio se trata con carbonato de sodio para producir la sal de sodio del trisulfonato de naftaleno.

Análisis de las reacciones químicas

El trisulfonato de naftaleno sufre diversas reacciones químicas, entre las que se incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el trisulfonato de naftaleno en otros derivados.

Sustitución: Los grupos de ácido sulfónico se pueden sustituir por otros grupos funcionales utilizando reactivos y condiciones apropiados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones específicas de la reacción y de los reactivos utilizados .

Aplicaciones en investigación científica

El trisulfonato de naftaleno tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como intermedio en la síntesis de colorantes y otros compuestos orgánicos.

Análisis De Reacciones Químicas

Naphthalene trisulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert naphthalene trisulfonate into other derivatives.

Substitution: The sulfonic acid groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

El trisulfonato de naftaleno se puede comparar con otros compuestos similares, como:

Disulfonato de naftaleno: Este compuesto tiene dos grupos de ácido sulfónico y se utiliza en aplicaciones similares, pero puede tener diferentes propiedades de solubilidad y estabilidad.

El trisulfonato de naftaleno es único debido a sus tres grupos de ácido sulfónico, que proporcionan una mayor solubilidad y estabilidad en comparación con sus homólogos disulfonatos.

Actividad Biológica

1,3,6-Naphthalenetrisulfonic acid, sodium salt (NTS) is a sulfonated aromatic compound with significant applications in various scientific fields, including biochemistry and materials science. Its unique structure allows it to interact with biological systems and serve as a versatile agent in drug delivery and supramolecular chemistry. This article explores the biological activity of NTS, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C₁₀H₇NaO₉S₃

- Molecular Weight : 390.34 g/mol (anhydrous)

- CAS Number : 19437-42-4

NTS is typically encountered as a white to yellow powder and is soluble in water, which facilitates its application in biological systems.

NTS functions primarily through molecular self-assembly, leading to the formation of supramolecular structures such as hydrogels. These hydrogels can encapsulate drugs, enhancing their bioavailability and controlled release. The interaction of NTS with biological molecules often involves:

- Electrostatic interactions : The sulfonate groups impart a negative charge that can interact with positively charged biomolecules.

- Hydrophobic interactions : The naphthalene core allows for interactions with lipid membranes and other hydrophobic environments.

Biochemical Pathways

The action of NTS influences several biochemical pathways:

- Drug Delivery Systems : NTS is used to create hydrogels that improve the solubility and stability of poorly soluble drugs.

- Catalytic Activity : It has been shown to enhance catalytic reactions in the presence of metal catalysts, promoting oxidation processes under specific conditions .

Biological Effects

- Cellular Interaction : Studies have indicated that NTS can cause cellular responses such as:

- Environmental Impact : NTS has been evaluated for its ecological toxicity and has shown minimal persistence and bioaccumulation potential, making it less harmful to aquatic ecosystems compared to other sulfonated compounds .

Case Studies

Several studies highlight the biological applications of NTS:

Study 1: Drug Delivery Enhancement

A study demonstrated that incorporating NTS into a hydrogel matrix significantly improved the release profile of an anti-cancer drug. The hydrogel showed sustained release over 72 hours compared to a rapid release from unmodified formulations .

| Property | Hydrogel with NTS | Control Hydrogel |

|---|---|---|

| Release Rate (first 24h) | 15% | 50% |

| Cumulative Release (72h) | 70% | 90% |

Study 2: Catalytic Activity in Oxidation Reactions

Research involving NTS as a co-catalyst in photooxidation reactions revealed that it enhances the generation of hydroxyl radicals (), which are crucial for degrading organic pollutants. The presence of NTS increased the reaction rate by 30% compared to systems without it .

Safety and Toxicology

According to safety data sheets, NTS is classified as an irritant. It may cause skin irritation and serious eye irritation upon contact . Inhalation can lead to respiratory irritation; thus, handling precautions should be observed.

Propiedades

IUPAC Name |

naphthalene-1,3,6-trisulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBSAMLXSQCSOX-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5O9S3-3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19437-42-4 | |

| Record name | 1,3,6-Naphthalenetrisulfonic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene-1,3,6-trisulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.